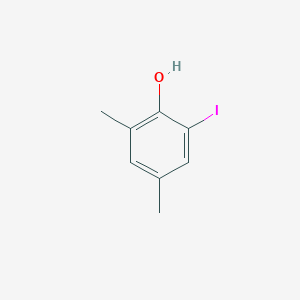

5-氨基喹喔啉-2(1H)-酮

描述

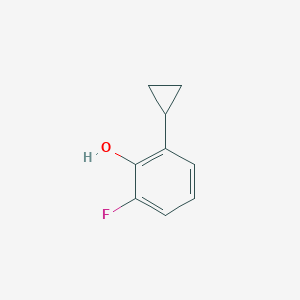

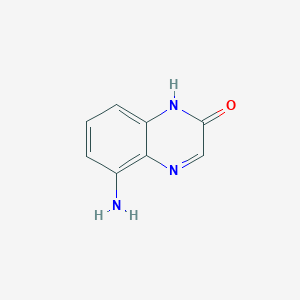

5-Aminoquinoxalin-2(1H)-one is a chemical compound that belongs to the quinoxaline family, characterized by a heterocyclic structure containing nitrogen atoms. Although the provided papers do not directly discuss 5-Aminoquinoxalin-2(1H)-one, they provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 5-Aminoquinoxalin-2(1H)-one.

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding the potential synthetic routes for 5-Aminoquinoxalin-2(1H)-one. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves a cyclization reaction and subsequent treatments with chlorination and ammonia . Similarly, the synthesis of 5,6-dimethoxyquinazolin-2(1H)-ones involves starting from o-vanillin and proceeding through intermediates such as 6-amino-2,3-dimethoxyacetophenone . These methods suggest that the synthesis of 5-Aminoquinoxalin-2(1H)-one could also involve cyclization steps and functional group transformations.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is crucial for their chemical properties and reactivity. The papers discuss the confirmation of structures through various spectroscopic methods such as IR, UV, mass, 1H, and 13C NMR spectra . These techniques could also be applied to determine the structure of 5-Aminoquinoxalin-2(1H)-one, ensuring the correct identification of the compound.

Chemical Reactions Analysis

The chemical reactions of quinoxaline derivatives are diverse. For example, 2-aminoquinazolin-4(3H)-one has been used as an organocatalyst for the synthesis of tertiary amines, demonstrating its reactivity with aldehydes and formic acid . The nitration of 3-aminoquinoxalin-2(1H)-ones shows unexpected regioselectivity, which could be relevant to the nitration of 5-Aminoquinoxalin-2(1H)-one . These reactions highlight the potential reactivity of the amino group and the quinoxaline core in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect properties such as solubility, melting point, and reactivity. The papers do not provide specific data on the physical properties of 5-Aminoquinoxalin-2(1H)-one, but the discussed compounds can serve as a reference for predicting its behavior. For instance, the presence of methoxy groups has been shown to influence spectral characteristics and reactivity under acidic conditions .

科学研究应用

1. 合成和化学反应

- 交叉脱氢偶联:5-氨基喹喔啉-2(1H)-酮在可见光促进的反应中用于合成N-酰基3-氨基喹喔啉-2(1H)-酮,采用环境空气作为氧化剂。这种方法以其无金属和无强氧化剂的条件而著称 (Xie et al., 2019)。

- Gould-Jacobs 反应:它与烷氧基亚甲基衍生物反应生成喹喔啉氨基乙烯,后者可以进行热环化生成角状稠合的吡啶并[2,3-f]喹喔啉 (Saloň et al., 2000)。

- 铜催化的氧化胺化:5-氨基喹喔啉-2(1H)-酮在铜催化过程中用于生产 3-氨基喹喔啉-2(1H)-酮,该过程高效且显示出良好的官能团耐受性 (Li et al., 2016)。

2. 生物学应用

- 抗癌和抗菌活性:5-氨基喹喔啉-2(1H)-酮的某些衍生物,如 N-2-(2-氧代-3-苯基喹喔啉-1(2H)-基)乙酰胺,已显示出作为抗癌和抗菌剂的潜力。这些化合物已证明具有广谱抗菌活性和可观的抗真菌活性 (Ahmed et al., 2018)。

- 抗氧化特性:酶促合成的 5-氨基喹啉低聚物表现出显着的自由基清除活性,表明它们可用作抗氧化剂 (Bilici, Gecibesler, & Kaya, 2017)。

3. 药物化学

- AMPA 受体拮抗剂:5-氨基喹喔啉-2(1H)-酮的衍生物被设计为 AMPA 受体拮抗剂,显示出抗惊厥活性的潜力。它们对 AMPA 受体的结合亲和力与小鼠的抗惊厥活性相关 (El-Helby, Ayyad, El-Adl, & Elwan, 2017)。

4. 新化合物的合成

- 微波辅助合成:该化合物参与微波辅助溶剂依赖性反应,以合成分子骨架,如 3-苄基喹喔啉-2(1H)-酮,这对有机和药物化学研究非常重要 (Wang et al., 2011)。

属性

IUPAC Name |

5-amino-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKJKGPIDUUPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)C=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669236 | |

| Record name | 5-Aminoquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1002129-56-7 | |

| Record name | 5-Aminoquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-5-nitro-1H-benzo[D]imidazole](/img/structure/B3031976.png)

![L-Serine, N-[(2-propenyloxy)carbonyl]-](/img/structure/B3031978.png)

![2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3031979.png)

![2-[4-(Hexadecyloxy)phenyl]-3-(1-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-1,4-diol](/img/structure/B3031983.png)